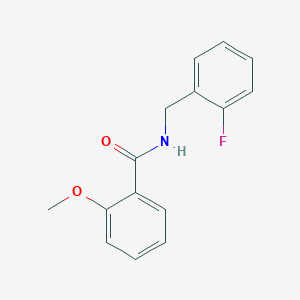

N-(2-fluorobenzyl)-2-methoxybenzamide

Description

The exact mass of the compound this compound is 259.10085685 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-19-14-9-5-3-7-12(14)15(18)17-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMNQJFPUFRFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253487 | |

| Record name | N-[(2-Fluorophenyl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895366-15-1 | |

| Record name | N-[(2-Fluorophenyl)methyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895366-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Fluorophenyl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Substituted Benzamide Scaffolds in Molecular Recognition and Design

Substituted benzamide (B126) scaffolds are privileged structures in medicinal chemistry and materials science due to their versatile binding properties and synthetic accessibility. The amide bond, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in molecular recognition, enabling these scaffolds to interact with biological targets such as enzymes and receptors with high affinity and specificity. The aromatic rings of the benzamide can be readily functionalized with various substituents, allowing for the fine-tuning of steric, electronic, and hydrophobic properties. This modularity is key to designing molecules with desired biological activities and physicochemical characteristics.

Research has shown that the specific substitution pattern on the benzamide scaffold can significantly influence its conformation and, consequently, its interaction with target proteins. For instance, substitutions at the ortho-, meta-, and para-positions of the benzoyl ring can alter the molecule's three-dimensional shape and electrostatic potential, leading to differential binding affinities. This makes the benzamide scaffold a valuable template in drug discovery for the development of enzyme inhibitors and receptor modulators.

Rationale for Academic Investigation of N 2 Fluorobenzyl 2 Methoxybenzamide and Its Structural Analogues

The academic and industrial interest in N-(2-fluorobenzyl)-2-methoxybenzamide and its analogues stems from their potential as key intermediates in the synthesis of more complex, biologically active molecules. The structural features of this compound—the 2-fluorobenzyl group and the 2-methoxybenzamide (B150088) moiety—are known to impart favorable properties in drug candidates.

The incorporation of a fluorine atom, as seen in the 2-fluorobenzyl group, is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the basicity of nearby functional groups. The 2-methoxy group on the benzamide (B126) ring can influence the molecule's conformation and solubility, and participate in hydrogen bonding interactions with biological targets.

A significant driver for the investigation of this class of compounds is their utility in the synthesis of kinase inhibitors. For example, derivatives of this compound are cited in patent literature as intermediates in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial in the treatment of certain cancers and autoimmune diseases. This highlights the importance of this compound as a building block in the development of novel therapeutics.

Scope and Objectives of Advanced Research on N 2 Fluorobenzyl 2 Methoxybenzamide

Established and Emerging Synthetic Strategies for Benzamide (B126) Derivatives

The synthesis of benzamides, a crucial structural motif in numerous pharmaceuticals and functional materials, is a well-established field in organic chemistry. The robustness of the amide bond necessitates specific strategies for its formation and for the modification of the associated aromatic rings.

Amide Bond Formation via Coupling Reagents and Optimized Conditions

The formation of an amide bond is a cornerstone of organic synthesis, typically involving the coupling of a carboxylic acid and an amine with the elimination of a water molecule. luxembourg-bio.com This transformation is frequently facilitated by a diverse array of "coupling reagents" designed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. rsc.org The choice of coupling reagent is critical and depends on factors such as substrate steric hindrance, solubility, and the presence of other functional groups. luxembourg-bio.com

A plethora of coupling reagents are available, ranging from classical carbodiimides to more modern phosphonium (B103445) and uronium salts. rsc.orgresearchgate.net Optimization of reaction conditions—including solvent, temperature, and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma)—is crucial for achieving high yields and minimizing side reactions, such as racemization in the case of chiral substrates. luxembourg-bio.comnih.gov

| Reagent Class | Examples | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC EDC or EDAC | Widely used, cost-effective; byproduct of DCC (DCU) can be difficult to remove. EDC is water-soluble, simplifying workup. researchgate.netrsc.org |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) Bromotripyrrolidinophosphonium hexafluorophosphate | BOP PyBrOP | High coupling efficiency, low racemization; can be used for sterically hindered couplings. acs.org |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HBTU HATU | Fast reaction times, high yields; HATU is particularly effective for difficult couplings. nih.gov |

| Imidazolium | 1,1'-Carbonyldiimidazole | CDI | Mild conditions; byproducts are gaseous (imidazole and CO2), simplifying purification. luxembourg-bio.comresearchgate.net |

| Triazine-based | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMT-MM | Effective in both organic and aqueous media, making it a greener alternative. luxembourg-bio.com |

Functional Group Interconversions and Aromatic Substitutions

The chemical identity of a benzamide derivative is also defined by the substituents on its aromatic rings. These substituents are typically introduced via electrophilic or nucleophilic aromatic substitution reactions. nih.govtandfonline.com

Electrophilic Aromatic Substitution (EAS): This class of reactions is fundamental for introducing a wide range of functional groups (e.g., nitro, halogen, acyl groups) onto the benzene (B151609) ring. libretexts.org The existing groups on the ring direct the position of the incoming electrophile. For example, the amide group itself is an ortho-, para-director, though its activating effect can be modulated by converting it to an acetanilide (B955) to prevent side reactions and control reactivity. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r): This reaction is effective when the aromatic ring is activated by strong electron-withdrawing groups (like a nitro group). tandfonline.comresearchgate.net A nucleophile, such as an amide anion, can displace a leaving group (typically a halide) on the ring. tandfonline.com This method has been used to directly attach amide side chains to activated aromatic substrates. tandfonline.com

Targeted Synthesis of this compound and Positional Isomers

The synthesis of the specific molecule, this compound, can be achieved by applying the general principles of amide bond formation. The most direct and common approach involves the condensation of 2-methoxybenzoic acid with 2-fluorobenzylamine (B1294385).

Proposed Synthetic Route: The reaction would proceed by activating the carboxylic acid group of 2-methoxybenzoic acid, followed by a nucleophilic attack from the primary amine group of 2-fluorobenzylamine.

Step 1: Activation of 2-methoxybenzoic acid. This can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester using a coupling reagent like HATU or EDC in the presence of HOBt. nih.govtandfonline.com

Step 2: Amide Bond Formation. The activated 2-methoxybenzoic acid derivative is then reacted with 2-fluorobenzylamine in an appropriate solvent (e.g., dichloromethane, DMF) and often in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the acid byproduct. nih.govncert.nic.in

Optimization of Reaction Pathways and Yields

To maximize the yield and purity of this compound, several factors in the proposed synthesis require careful optimization:

Choice of Activating Agent/Coupling Reagent: For simple, unhindered substrates like these, a cost-effective reagent like EDC is often sufficient. rsc.org However, for faster reaction times or potentially higher yields, a uronium-based reagent like HATU could be employed. nih.gov

Solvent and Temperature: Aprotic solvents like DCM, THF, or DMF are typically used. luxembourg-bio.comtandfonline.com Reactions are often run at room temperature, but gentle heating may be required to drive the reaction to completion.

Stoichiometry and Base: Using a slight excess of the amine or carboxylic acid can help ensure the complete consumption of the limiting reagent. The addition of a tertiary amine base is crucial to scavenge the acidic byproduct (e.g., HCl if using an acyl chloride), which could otherwise form an unreactive ammonium (B1175870) salt with the starting amine. ncert.nic.in

Purification: After the reaction, a standard aqueous workup is typically performed to remove the excess reagents and byproducts. The final product can then be purified by recrystallization or column chromatography.

Green Chemistry Principles and Sustainable Synthetic Approaches in Benzamide Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. chemmethod.com Several green chemistry principles can be applied to the synthesis of benzamides, including this compound.

Catalytic Amidation: Instead of stoichiometric coupling reagents that generate significant waste, catalytic methods are being developed. Boric acid has been shown to catalyze the direct amidation of benzoic acids and amines at elevated temperatures, with water being the only byproduct. sciepub.com

Solvent-Free and Aqueous Conditions: Researchers have developed solvent-free methods for benzamide synthesis, for example, by reacting amines with enol esters like vinyl benzoate (B1203000) under neat conditions. tandfonline.comtandfonline.com Other methods utilize water as a solvent, which is environmentally benign. Reagents like DMT-MM have proven effective for amide couplings in aqueous environments. luxembourg-bio.com

Use of Reusable Catalysts: Heterogeneous catalysts, such as a Lewis acidic ionic liquid immobilized on diatomite earth, have been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net These catalysts can be easily recovered and reused, reducing waste and cost. researchgate.net

| Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Catalytic Direct Amidation | Using boric acid as a catalyst to directly couple carboxylic acids and amines. | Atom-economical (water is the only byproduct), avoids wasteful coupling reagents. | sciepub.com |

| Solvent-Free Synthesis | Reacting amines with vinyl benzoate at room temperature without a solvent. | Eliminates solvent waste, simple procedure, easy product isolation. | tandfonline.comtandfonline.com |

| Reusable Heterogeneous Catalyst | Using diatomite earth-immobilized ionic liquid with zirconium tetrachloride under ultrasound. | Catalyst is recoverable and reusable, rapid reaction times, high yields, eco-friendly. | researchgate.net |

| Aqueous Media Synthesis | Employing water-tolerant coupling reagents like DMT-MM. | Reduces reliance on hazardous organic solvents, simplifies purification. | luxembourg-bio.com |

Design and Synthesis of this compound Analogues for Structure-Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity and properties. tandfonline.comnih.gov By systematically modifying the structure of this compound, researchers can probe the chemical features essential for its desired function. The synthesis of these analogues would follow the same general amide coupling strategies described previously.

Key modifications for SAR studies could include:

Positional Isomerism: The positions of the fluoro and methoxy groups on the aromatic rings can be varied. For example, synthesizing the 3-fluoro and 4-fluoro analogues, as well as the 3-methoxy and 4-methoxy analogues, would reveal the importance of the substitution pattern for biological activity. researchgate.net

Modification of the Fluorobenzyl Ring:

Halogen Substitution: Replacing the fluorine with other halogens (Cl, Br, I) would explore the effect of halogen size and electronegativity.

Electronic Effects: Introducing other electron-withdrawing (e.g., -CF₃, -CN) or electron-donating (e.g., -CH₃, -OCH₃) groups would probe the electronic requirements of this part of the molecule.

Modification of the Methoxybenzoyl Ring:

Alkoxy Chain Length: The methoxy group could be replaced with ethoxy, propoxy, or other larger alkoxy groups to investigate steric effects.

Hydrogen Bonding: Replacing the methoxy group with a hydroxyl group would introduce a hydrogen bond donor, which could significantly alter binding interactions with a biological target. nih.govacs.org

Scaffold and Linker Modification: The central benzamide core could be replaced with other heteroaromatic amides (e.g., picolinamide) to assess the role of the aromatic system. tandfonline.comresearchgate.net

| Modification Area | Analogue Examples | Rationale for Synthesis |

|---|---|---|

| Positional Isomers | N-(3-fluorobenzyl)-2-methoxybenzamide N-(2-fluorobenzyl)-4-methoxybenzamide | To determine the optimal substitution pattern on both aromatic rings. researchgate.net |

| Fluorobenzyl Ring | N-(2-chlorobenzyl)-2-methoxybenzamide N-(2-(trifluoromethyl)benzyl)-2-methoxybenzamide | To evaluate the influence of different electronic and steric properties at the 2-position. researchgate.net |

| Methoxybenzoyl Ring | N-(2-fluorobenzyl)-2-ethoxybenzamide N-(2-fluorobenzyl)-2-hydroxybenzamide | To probe steric tolerance and the potential for hydrogen bonding interactions. acs.orgresearchgate.net |

| Amide Core | N-(2-fluorobenzyl)picolinamide | To assess the importance of the phenyl ring of the benzamide for activity. tandfonline.comresearchgate.net |

Systematic Modification of Benzyl (B1604629) and Benzamide Moieties

The chemical scaffold of this compound presents two key regions for systematic modification: the N-benzyl group and the 2-methoxybenzamide (B150088) core. The diversification of these moieties is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.govacs.orgelsevierpure.com

The synthesis of this compound analogs can be efficiently achieved through standard amide bond formation protocols. A common and versatile method involves the coupling of a substituted benzoic acid with a substituted benzylamine. luxembourg-bio.comhepatochem.com The carboxylic acid can be activated using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), to facilitate the reaction with the amine. peptide.com Alternatively, the benzoic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with the benzylamine. nih.gov

Modification of the Benzamide Moiety:

The 2-methoxybenzamide portion of the molecule can be systematically altered to probe the impact of electronics and sterics on molecular interactions. The methoxy group, for instance, can be replaced with other alkoxy groups of varying chain lengths or with bioisosteres to modulate lipophilicity and metabolic stability. cambridgemedchemconsulting.comresearchgate.net Common bioisosteric replacements for a methoxy group include trifluoromethoxy (-OCF3), which is more metabolically stable, or a difluoroethyl group (-CH2CF2H), which can mimic the steric and electronic properties of the methoxy group. researchgate.netnih.gov

Modification of the Benzyl Moiety:

The N-benzyl group offers another avenue for chemical diversification. The aromatic ring can be substituted at various positions with different functional groups, such as halogens, alkyls, or nitro groups, to explore their influence on binding affinity and other pharmacological parameters. acs.orgresearchgate.netacs.org The synthesis of these analogs would typically involve the coupling of 2-methoxybenzoic acid with a library of commercially available or synthetically prepared substituted benzylamines. wikipedia.org

For example, introducing substituents on the benzyl ring can significantly impact the compound's properties. The benzylic C-H bonds are also potential sites for modification, for instance, through late-stage fluorination or other functionalization reactions, which can influence the metabolic stability of the compound. researchgate.net

The following interactive table provides a representative, though not exhaustive, list of potential modifications to the this compound scaffold and the rationale behind these changes.

| Compound | Modification | Rationale |

| Analog 1 | Replacement of 2-methoxy with 2-ethoxy on the benzamide ring. | To probe the effect of a slightly larger alkyl group on binding and solubility. |

| Analog 2 | Bioisosteric replacement of the 2-methoxy group with a 2-trifluoromethoxy group. | To enhance metabolic stability and modulate electronic properties. researchgate.net |

| Analog 3 | Introduction of a 4-chloro substituent on the benzamide ring. | To investigate the influence of an electron-withdrawing group on the benzamide moiety. acs.org |

| Analog 4 | Replacement of the 2-fluorobenzyl group with a 4-chlorobenzyl group. | To assess the impact of the position and nature of the halogen on the benzyl ring. |

| Analog 5 | Introduction of a 4-methyl substituent on the benzyl ring. | To explore the effect of an electron-donating group on the benzyl moiety. acs.org |

Exploration of Fluorine Position Effects on Molecular Properties

The position of the fluorine atom on the benzyl ring of this compound is a critical determinant of its physicochemical and pharmacological properties. The high electronegativity and small size of fluorine allow it to significantly influence a molecule's conformation, pKa, metabolic stability, and binding interactions without adding significant steric bulk. acs.orgtandfonline.com

Moving the fluorine atom from the ortho (2-position) to the meta (3-position) or para (4-position) on the benzyl ring can lead to substantial changes in the molecule's properties. These positional isomers can be synthesized by coupling 2-methoxybenzoic acid with the corresponding 3-fluorobenzylamine (B89504) or 4-fluorobenzylamine.

Influence on pKa and Lipophilicity:

The position of the fluorine atom can modulate the basicity of the amide nitrogen. As an electron-withdrawing group, fluorine can lower the pKa of nearby basic centers. The magnitude of this effect is dependent on the distance and relative orientation of the fluorine atom to the basic center. nih.govscispace.com Consequently, the 2-fluoro isomer is likely to have a different pKa compared to the 3-fluoro and 4-fluoro analogs. This can, in turn, affect the compound's solubility, membrane permeability, and interaction with biological targets. acs.org

Impact on Metabolic Stability and Conformation:

A primary reason for incorporating fluorine into drug candidates is to block metabolic oxidation. tandfonline.com The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes. The position of the fluorine atom can be strategically chosen to protect a metabolically labile site on the benzyl ring.

Furthermore, the fluorine atom can influence the conformational preferences of the molecule through steric and electronic effects, such as the gauche effect. This can affect how the molecule binds to its biological target. acs.org

The following interactive table outlines the potential effects of altering the fluorine position on the benzyl ring of this compound.

| Compound | Fluorine Position | Potential Effects on Molecular Properties |

| This compound | Ortho (2-position) | May influence the conformation of the benzyl group relative to the amide bond through steric or electronic interactions. Could potentially block metabolic oxidation at the ortho position. tandfonline.com |

| N-(3-fluorobenzyl)-2-methoxybenzamide | Meta (3-position) | Likely to have a different electronic distribution and dipole moment compared to the ortho and para isomers, potentially affecting binding affinity and lipophilicity. acs.org |

| N-(4-fluorobenzyl)-2-methoxybenzamide | Para (4-position) | The fluorine atom is more distant from the amide linkage, which may result in a more pronounced effect on the overall electronic properties of the phenyl ring and less of a direct steric influence on the amide bond conformation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound molecule.

1H, 13C, and 19F NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on both the 2-fluorobenzyl and 2-methoxybenzoyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the methoxy (-OCH₃) protons, and the amide (NH) proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The aromatic region would show complex multiplets due to spin-spin coupling between adjacent protons. The methylene protons would likely appear as a doublet due to coupling with the amide proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the methoxy carbon. The fluorine atom on the benzyl ring will cause splitting of the signals for the nearby carbon atoms (C-F coupling).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine-containing part of the molecule. rsc.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the 2-fluorobenzyl group. The chemical shift and coupling to adjacent protons would confirm its position on the aromatic ring.

Predicted ¹H and ¹³C NMR Data:

While specific experimental data is not publicly available, predicted NMR data provides a reference for the expected chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide NH | ~8.3 | - |

| Aromatic (2-methoxybenzoyl) | 6.9 - 8.2 | 111.0 - 157.0 |

| Aromatic (2-fluorobenzyl) | 7.0 - 7.4 | 115.0 - 162.0 (with C-F coupling) |

| Methylene (-CH₂-) | ~4.6 (d) | ~42.0 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56.0 |

| Carbonyl (C=O) | - | ~165.0 |

(d = doublet, s = singlet). Predicted data is based on computational models and analysis of similar structures.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. rsc.org For this compound, COSY would show correlations between adjacent aromatic protons on both rings, as well as the coupling between the amide proton and the benzylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of protonated carbons by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the methylene proton signal would correlate with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is vital for connecting different parts of the molecule. Key HMBC correlations would be expected between the amide proton and the carbonyl carbon, as well as with carbons of the benzyl group. The methoxy protons would show a correlation to the quaternary carbon of the benzoyl ring to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, which is essential for determining the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the protons of the 2-fluorobenzyl group and the 2-methoxybenzoyl group, providing insights into their relative orientation around the amide bond.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₄FNO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. The molecular weight of this compound is 259.28 g/mol .

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like amides, often producing a protonated molecule [M+H]⁺. In the case of this compound, the ESI-MS spectrum would be expected to show a prominent peak at m/z 260.28 [M+H]⁺.

By inducing fragmentation of the parent ion (MS/MS), the fragmentation pathway can be elucidated, providing structural confirmation. researchgate.net Key fragmentation patterns would likely involve the cleavage of the amide bond and the benzylic C-N bond. Common fragment ions would include:

The 2-fluorobenzyl cation (m/z 109)

The 2-methoxybenzoyl cation (m/z 135)

Loss of the 2-fluorobenzyl group from the parent ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amide N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |

| Amide C=O (Amide I) | Stretching | 1630 - 1680 |

| Amide N-H (Amide II) | Bending | 1510 - 1570 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (methoxy) | Stretching | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |

| C-F | Stretching | 1000 - 1400 |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for ensuring the purity of this compound and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a highly effective method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. Given that this compound is a neutral organic molecule, it is well-suited for analysis by RP-HPLC. ijarsct.co.inresearchgate.net

A typical HPLC method for the analysis of this compound would be developed using a C18 column, which has a non-polar stationary phase. The mobile phase would consist of a mixture of a polar solvent, such as water, and a less polar organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com The ratio of these solvents can be adjusted to achieve optimal separation of the target compound from any impurities.

Method Parameters:

A scouting gradient, where the proportion of the organic solvent is increased over time, is often a good starting point for method development. chromatographyonline.com For this compound, an isocratic method, where the mobile phase composition remains constant, can also be effective for routine purity checks once optimal conditions are established.

Detection is typically carried out using a UV detector, as the aromatic rings in the molecule will absorb UV light. The wavelength of detection would be set at a λmax where the compound exhibits maximum absorbance, ensuring high sensitivity.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Expected Results:

Under these conditions, a pure sample of this compound would be expected to produce a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities. The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively.

Illustrative Purity Analysis Data:

| Peak Number | Retention Time (min) | Peak Area | % Area |

| 1 | 2.5 | 1500 | 0.5 |

| 2 (Product) | 5.8 | 297000 | 99.0 |

| 3 | 7.2 | 1500 | 0.5 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique that is invaluable for monitoring the progress of the synthesis of this compound. libretexts.org It allows for the quick assessment of the consumption of starting materials and the formation of the product.

For the amide-forming reaction between 2-methoxybenzoyl chloride and 2-fluorobenzylamine, TLC can be used to track the disappearance of the starting materials and the appearance of the this compound product spot. thieme.de

TLC Method:

A silica (B1680970) gel plate is typically used as the stationary phase, which is polar. The mobile phase, or eluent, is a mixture of organic solvents. The choice of eluent is critical for achieving good separation. A common starting point for aromatic amides is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate. niscpr.res.in

Illustrative TLC Method Parameters:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Hexane:Ethyl Acetate (70:30, v/v) |

| Visualization | UV light at 254 nm |

Reaction Monitoring with TLC:

To monitor the reaction, small aliquots are taken from the reaction mixture at different time points and spotted on the TLC plate alongside the starting materials. libretexts.org The plate is then developed in the chosen eluent.

Starting Material (e.g., 2-fluorobenzylamine): This will have a certain retention factor (Rf).

Product (this compound): Being less polar than the starting amine, it will typically have a higher Rf value.

Reaction Mixture: This spot will show the presence of both starting materials and the product. As the reaction proceeds, the spot corresponding to the starting material will diminish, while the product spot will intensify.

Illustrative TLC Data for Reaction Progress:

| Compound | Rf Value |

| 2-fluorobenzylamine | 0.25 |

| This compound | 0.60 |

This difference in Rf values allows for clear visualization of the reaction's progression towards completion.

Computational Chemistry and in Silico Molecular Modeling of N 2 Fluorobenzyl 2 Methoxybenzamide

Quantum Chemical Characterization of Electronic and Geometric Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic electronic and geometric properties of a molecule. nih.govresearchgate.net These calculations provide insights into molecular stability, reactivity, and the distribution of electrons.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. It maps regions of negative potential (nucleophilic, prone to electrophilic attack) and positive potential (electrophilic, prone to nucleophilic attack). For N-(2-fluorobenzyl)-2-methoxybenzamide, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups and the fluorine atom, while the amide hydrogen would be a site of positive potential. nih.gov

Table 1: Illustrative Quantum Chemical Properties for this compound Note: The following data is hypothetical and serves to illustrate typical results from DFT calculations.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital (electron-donating capacity). |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity). |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. nih.gov |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Molecules with rotatable bonds, like this compound, can exist in multiple three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable, lowest-energy conformation, which is crucial for understanding its interaction with biological receptors. This process involves systematically rotating the flexible bonds—primarily the N-C bond of the benzyl (B1604629) group and the C-N bond of the amide linkage—and calculating the potential energy of each resulting structure.

Energy minimization algorithms, such as steepest descent and conjugate gradient, are used to find the geometry with the lowest energy. The resulting conformational landscape reveals the global minimum (the most stable conformation) and various local minima, providing a comprehensive picture of the molecule's flexibility and preferred shape.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a small molecule (ligand) like this compound might interact with a biological macromolecule, typically a protein receptor.

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor's active site. Docking algorithms explore numerous possible conformations of the ligand within the binding pocket and score them based on how well they fit geometrically and energetically. The output includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) score typically suggests a stronger binding affinity.

To perform a docking study for this compound, a specific three-dimensional protein structure would be required as the target. The results would predict the most likely binding mode and its associated affinity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor Note: This data is for illustrative purposes only.

| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Hypothetical Kinase A | -8.5 | LEU25, VAL33, LYS48, PHE101 |

| Hypothetical GPCR B | -7.2 | TRP110, TYR114, SER190 |

Once a binding pose is predicted, it can be analyzed to identify the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The amide group is a key participant, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. The methoxy oxygen and the fluorine atom could also act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings and the methylene (B1212753) bridge (-CH2-) can form favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

π-Stacking: The aromatic rings (the fluorobenzyl ring and the methoxybenzoyl ring) can engage in π-π stacking or π-cation interactions with aromatic residues of the protein, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

In Silico Prediction of Molecular Properties Relevant to Biological Interaction

In silico tools can predict a molecule's physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. These predictions help assess a compound's "drug-likeness" early in the discovery process. For this compound, with the molecular formula C15H14FNO2, these properties can be calculated using various computational models. chiralen.com

Table 3: Predicted Molecular Properties for this compound Note: Values are calculated based on the known chemical structure using standard predictive models.

| Property | Predicted Value | Relevance |

|---|---|---|

| Molecular Weight | 259.28 g/mol | Influences diffusion and absorption. |

| XLogP3 | ~3.1 | Logarithm of the octanol/water partition coefficient; indicates lipophilicity and affects absorption and permeability. |

| Hydrogen Bond Donors | 1 | The amide (N-H) group. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, methoxy oxygen, and fluorine atom. |

| Rotatable Bonds | 4 | Indicates molecular flexibility. |

| Topological Polar Surface Area (TPSA) | ~41.6 Ų | Sum of surfaces of polar atoms; correlates with cell permeability and oral bioavailability. |

Lipophilicity (logP) and Aqueous Solubility Predictions

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter in drug discovery. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often sought, as high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while low lipophilicity may hinder membrane permeability.

Aqueous solubility is another fundamental property that dictates a compound's bioavailability and formulation possibilities. Poorly soluble compounds often present significant challenges in drug development. Computational models provide an early indication of these properties, allowing for structural modifications to optimize them.

For this compound, several computational methods can be employed to predict its logP and aqueous solubility (expressed as logS). The predicted values from various validated models are summarized in the table below. The consensus logP prediction suggests a moderate level of lipophilicity for the molecule. The predicted aqueous solubility indicates that the compound is likely to be poorly soluble in water.

| Parameter | Predicted Value | Interpretation |

| iLOGP | 2.89 | Log of the octanol/water partition coefficient (Lipophilicity) |

| XLOGP3 | 2.84 | Log of the octanol/water partition coefficient (Lipophilicity) |

| WLOGP | 2.68 | Log of the octanol/water partition coefficient (Lipophilicity) |

| MLOGP | 2.59 | Log of the octanol/water partition coefficient (Lipophilicity) |

| SILICOS-IT | 3.25 | Log of the octanol/water partition coefficient (Lipophilicity) |

| Consensus Log Po/w | 2.85 | Average Predicted Lipophilicity |

| LogS (ESOL) | -3.56 | Log of the molar solubility in water (Aqueous Solubility) |

| LogS (Ali) | -4.01 | Log of the molar solubility in water (Aqueous Solubility) |

| LogS (SILICOS-IT) | -3.88 | Log of the molar solubility in water (Aqueous Solubility) |

| Solubility | Poorly soluble | Qualitative assessment based on LogS values |

Table 1: Predicted Lipophilicity and Aqueous Solubility of this compound.

Topological Polar Surface Area (TPSA) and Rotatable Bonds Analysis

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can correlate with increased binding affinity to a target protein but may also lead to a decrease in oral bioavailability due to the entropic penalty of adopting a specific conformation upon binding.

Computational analysis of this compound provides a TPSA value of 41.13 Ų, suggesting good potential for membrane permeability. The molecule possesses 4 rotatable bonds, indicating a moderate degree of conformational flexibility. This flexibility could be advantageous for interacting with biological targets.

| Parameter | Predicted Value | Interpretation |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | Indicator of molecular polarity and potential for membrane permeability |

| Number of Rotatable Bonds | 4 | Measure of molecular flexibility |

Table 2: Predicted TPSA and Rotatable Bonds for this compound.

Investigation of Molecular Mechanisms and Biological Interactions of N 2 Fluorobenzyl 2 Methoxybenzamide in Vitro Studies

Biochemical Assay Development for Target Engagement and Modulation

To determine if a compound directly interacts with a putative target, cell-free biochemical assays are employed. These assays use isolated proteins, allowing for a direct measure of binding or enzymatic modulation without the complexity of a cellular environment.

Research into compounds structurally related to N-(2-fluorobenzyl)-2-methoxybenzamide has revealed potent enzyme inhibitory activity. Specifically, a series of N-benzyl-2-fluorobenzamide derivatives were identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two enzymes implicated in the progression of triple-negative breast cancer. nih.gov

Molecular modeling of this class of compounds indicated that the 2-fluorobenzamide (B1203369) portion is critical for chelating the Zn²⁺ ion within the active site of HDAC3, while the benzyl (B1604629) group variant occupies the ATP-binding pocket of EGFR. nih.gov An optimized analogue from this series, compound 38 , demonstrated significant inhibitory potency against both enzymes in cell-free assays. nih.gov

Table 1: Enzyme Inhibition Profile of a Lead N-benzyl-2-fluorobenzamide Analogue (Compound 38) This table presents the half-maximal inhibitory concentrations (IC₅₀) of a representative analogue, demonstrating the potential enzymatic targets for this chemical class.

| Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|

| EGFR | 20.34 nM | nih.gov |

Studies on other benzamide (B126) derivatives have also highlighted the importance of specific structural features for enzyme inhibition. For instance, research on 1-(2-hydroxybenzoyl)-thiosemicarbazides established that the 2-hydroxybenzoyl group plays a key role in their enzyme inhibitory effects. nih.gov This underscores the principle that specific functional groups on the benzamide scaffold are crucial for molecular interactions with enzyme targets.

The 2-methoxybenzamide (B150088) scaffold, a core component of the titular compound, has been investigated for its ability to interact with G-protein coupled receptors, particularly the Smoothened (Smo) receptor. The Smo receptor is a key component of the Hedgehog (Hh) signaling pathway. nih.govnih.gov

Receptor binding assays are essential to quantify the affinity of a ligand for its receptor. These assays typically use isolated cell membranes containing the receptor of interest and a radiolabeled ligand that is known to bind to the target. nih.gov By measuring the displacement of the radioligand by the test compound, one can determine the compound's binding affinity (Ki) or its IC₅₀ value for the receptor. Common formats for these assays include filtration methods and Scintillation Proximity Assays (SPA). nih.gov

For the 2-methoxybenzamide class of compounds, their interaction with the Smo receptor was confirmed through functional assays that are dependent on initial receptor engagement. nih.govsemanticscholar.org The development of a specific binding assay would involve using membranes from cells overexpressing the Smo receptor and a suitable radioligand to directly measure the binding parameters of this compound.

Elucidation of Signaling Pathways Modulated by this compound in Cellular Systems (In Vitro)

Following target identification, the focus shifts to understanding how compound-target interaction affects intracellular signaling cascades within a living cell.

Modulation of a target protein invariably leads to changes in the activity or expression of downstream components of its signaling pathway. The Hedgehog signaling pathway, a target for the 2-methoxybenzamide scaffold, provides a clear example. The Hh pathway is crucial in embryonic development and its aberrant activation is linked to various cancers. nih.govsemanticscholar.org

The key downstream effectors of this pathway are the Glioma (Gli) transcription factors. nih.govsemanticscholar.org In the absence of an Hh signal, Gli proteins are targeted for degradation. Upon pathway activation, the signal is transmitted through the Smo receptor, leading to the stabilization and nuclear translocation of Gli factors, which then activate target gene expression. semanticscholar.org A potent 2-methoxybenzamide analogue, compound 21 , was shown to inhibit the Hh pathway, which is functionally measured by a decrease in the activity of a Gli-responsive luciferase reporter (Gli-luc). nih.govsemanticscholar.org This indicates that the compound effectively suppresses the expression or activity of downstream biomarkers of the Hh pathway.

Similarly, for dual EGFR/HDAC inhibitors, downstream biomarkers would include proteins involved in cell survival and proliferation regulated by EGFR, and changes in the acetylation status of histone and non-histone proteins regulated by HDACs. researchgate.net

Mechanistic studies in cellular systems aim to pinpoint the specific cellular events affected by the compound. For inhibitors of the Hedgehog pathway, a critical mechanistic step is the trafficking of the Smoothened receptor to a specific cellular organelle called the primary cilium upon pathway activation. nih.gov A key finding for the 2-methoxybenzamide analogue, compound 21 , was its ability to prevent the accumulation of Smo in the primary cilium, thereby blocking signal transmission at a very proximal step. nih.govnih.gov

In the context of EGFR/HDAC inhibition by N-benzyl-2-fluorobenzamide analogues, cellular responses include a direct impact on cancer cell viability and motility. The lead compound 38 exhibited potent anti-proliferative activity against the MDA-MB-231 triple-negative breast cancer cell line with an IC₅₀ of 1.98 µM. nih.gov Furthermore, it was shown to inhibit cell migration by 74.15% and induce late-stage apoptosis in 57.4% of the cell population, demonstrating clear, measurable anti-cancer effects at the cellular level. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

SAR and SPR studies are critical for optimizing a lead compound. By systematically modifying the chemical structure and measuring the resulting changes in biological activity and physicochemical properties, researchers can develop more potent and drug-like molecules.

The study of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 inhibitors revealed a distinct SAR. The 2-fluorobenzamide moiety was identified as the pharmacophore responsible for interacting with HDAC3, while the substituted benzyl group was found to occupy the ATP-binding site of EGFR, conferring the dual-target activity. nih.gov

For the 2-methoxybenzamide derivatives targeting the Hedgehog pathway, the 2-methoxybenzamide scaffold itself was found to be advantageous for inhibitory activity. nih.govsemanticscholar.org SAR studies within this series showed that the nature of the substituents plays a significant role in potency.

Correlation of Structural Variations with Molecular Interaction Potency

The potency of N-benzyl-2-fluorobenzamide derivatives is intricately linked to their structural features, with specific substitutions on both the benzyl and benzamide rings playing a crucial role in their inhibitory activity against EGFR and HDAC3. nih.gov A systematic exploration of these structural variations has revealed key determinants of molecular interaction potency.

A study on a series of N-benzyl-2-fluorobenzamide derivatives highlighted that the nature and position of substituents on the benzyl ring significantly influence EGFR inhibition. nih.gov For instance, the introduction of a fluorine atom at the 4-position of the benzyl ring was found to be a key factor for potent EGFR inhibitory activity. nih.gov

On the other hand, the 2-fluorobenzamide moiety has been identified as a critical component for HDAC3 inhibition. Molecular modeling studies suggest that this part of the molecule can chelate with the Zn2+ ion present in the active site of HDAC3, an interaction essential for its inhibitory function. nih.gov

The table below summarizes the in vitro inhibitory activities of selected N-benzyl-2-fluorobenzamide derivatives against EGFR and HDAC3, illustrating the impact of structural modifications on their potency. nih.gov

| Compound | R Group (Benzyl Ring) | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (μM) |

| Analog 1 | 4-fluoro | 20.34 | 1.09 |

| Analog 2 | 2-fluoro | - | - |

| Analog 3 | 3-fluoro | - | - |

| Analog 4 | Unsubstituted | - | - |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a higher potency. Data for analogs 2, 3, and 4 were part of a broader study, with analog 1 being the most potent. nih.gov

Identification of Key Pharmacophoric Elements for Target Binding

Pharmacophore modeling, based on the structural data of active N-benzyl-2-fluorobenzamide derivatives, has been instrumental in identifying the key elements necessary for effective binding to both EGFR and HDAC3. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

For dual inhibition of EGFR and HDAC3 by this class of compounds, the following pharmacophoric features have been identified:

A Hydrogen Bond Donor: The amide (N-H) group acts as a crucial hydrogen bond donor, interacting with amino acid residues in the target proteins. nih.gov

A Hydrogen Bond Acceptor: The carbonyl (C=O) group of the amide linkage serves as a hydrogen bond acceptor, further anchoring the molecule in the binding site. nih.gov

A Metal Chelating Group: The 2-fluorobenzamide moiety, and specifically the arrangement of the fluorine and carbonyl oxygen, is proposed to act as a zinc-binding group within the active channel of HDAC3. nih.gov

Aromatic/Hydrophobic Regions: The benzyl and benzamide rings provide essential aromatic and hydrophobic interactions with the amino acid residues in the binding pockets of both EGFR and HDAC3. nih.gov The 4-fluorobenzyl group, in particular, occupies the ATP-binding pocket of EGFR. nih.gov

The proposed binding model suggests that the N-benzyl-2-fluorobenzamide scaffold orients itself in a manner that allows for simultaneous interaction with both EGFR and HDAC3. The 2-fluorobenzamide portion engages with HDAC3, while the substituted benzyl moiety extends into the active site of EGFR. nih.gov This dual-binding mechanism is a key aspect of the anti-proliferative activity observed for these compounds in in vitro studies against cancer cell lines like MDA-MB-231. nih.gov

Future Perspectives and Unexplored Research Avenues for N 2 Fluorobenzyl 2 Methoxybenzamide

Development of Advanced Bioanalytical Tools for Studying Compound Metabolism (In Vitro)

A thorough understanding of the metabolic fate of N-(2-fluorobenzyl)-2-methoxybenzamide is paramount for its continued development. Future research will necessitate the development and application of sophisticated bioanalytical tools to elucidate its metabolic pathways in vitro. While studies on similar compounds, such as 25B-NBF, have utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify numerous metabolites formed through processes like hydroxylation, demethylation, and glucuronidation, a dedicated investigation into this compound is crucial. nih.gov

Advanced bioanalytical techniques will be instrumental in identifying and quantifying the metabolites of this compound in various in vitro systems, including human liver microsomes and hepatocytes. The use of high-resolution mass spectrometry will be key to discerning the chemical structures of these metabolites.

| Potential In Vitro Metabolic Pathways for this compound | Anticipated Metabolites | Primary Cytochrome P450 (CYP) Isoforms Involved (Hypothesized) |

| O-Demethylation | N-(2-fluorobenzyl)-2-hydroxybenzamide | CYP2D6, CYP3A4 |

| Aromatic Hydroxylation (on the benzamide (B126) ring) | Hydroxylated this compound isomers | CYP1A2, CYP2C9 |

| Aromatic Hydroxylation (on the fluorobenzyl ring) | Hydroxylated this compound isomers | CYP2C19, CYP3A4 |

| N-Dealkylation | 2-methoxybenzamide (B150088) and 2-fluorobenzyl alcohol | CYP3A4, CYP2J2 |

| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UGT2B7 |

This table presents hypothetical metabolic pathways based on known biotransformations of similar compounds.

Application of Machine Learning and AI for Predictive Modeling of Structure-Interaction Relationships

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of structure-activity relationships (SAR) for compounds like this compound. nih.gov By leveraging large datasets of chemical structures and their corresponding biological activities, ML algorithms can build predictive models that identify key molecular features influencing a compound's interaction with its biological targets. researchgate.net These models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted affinity and efficacy. nih.gov

For this compound, ML approaches can be employed to predict its binding affinity to various receptors and enzymes. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, powered by algorithms like artificial neural networks and support vector machines, can provide valuable insights into the compound's mechanism of action. meilerlab.org

| Machine Learning Model | Application in this compound Research | Potential Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors. | Identification of key structural motifs for target engagement. |

| Deep Neural Networks (DNNs) | Modeling complex, non-linear structure-activity relationships. | Enhanced prediction of off-target effects and potential toxicity. |

| Generative Adversarial Networks (GANs) | Designing novel derivatives of this compound with improved properties. | Virtual screening of new chemical entities with optimized activity. |

This table outlines potential applications of machine learning in the study of this compound.

Exploration of Novel Synthetic Pathways for Scalable Production and Derivatization

The advancement of this compound from a laboratory-scale compound to a widely available research tool hinges on the development of efficient and scalable synthetic methodologies. While the fundamental synthesis of benzamides is well-established, future research will focus on novel pathways that are not only high-yielding but also amenable to the production of a diverse library of derivatives.

Drawing inspiration from synthetic strategies for other benzamide-containing molecules, researchers can explore innovative approaches. For instance, solid-phase synthesis could be adapted to create a combinatorial library of this compound analogs with variations at different positions of the molecule. mdpi.com This would facilitate a more comprehensive exploration of the structure-activity landscape. Furthermore, the development of catalytic methods for the key amide bond formation could offer a more sustainable and atom-economical alternative to traditional coupling reagents.

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Optimization of reaction parameters for continuous production. |

| Biocatalysis | Environmentally friendly synthesis using enzymes. | Identification of suitable enzymes for amide bond formation. |

| Photoredox Catalysis | Mild reaction conditions and novel bond formations. | Exploration of new C-H activation strategies for derivatization. |

This table highlights potential future directions in the synthesis of this compound.

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Responses (In Vitro)

To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" datasets is indispensable. frontiersin.orgnih.gov This systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide an unprecedentedly detailed picture of the cellular responses to the compound in vitro. nih.gov By simultaneously measuring changes across these different molecular layers, researchers can uncover the intricate networks and pathways that are modulated by this compound. researchgate.netarxiv.org

For example, treating cultured cells with this compound and subsequently performing multi-omics analysis could reveal not only the direct targets of the compound but also the downstream signaling cascades and metabolic alterations it induces. This comprehensive view is essential for elucidating its mechanism of action and identifying potential biomarkers of its activity.

| Omics Technology | Type of Data Generated | Potential Insights for this compound |

| Transcriptomics (RNA-Seq) | Gene expression profiles | Identification of genes up- or down-regulated by the compound. |

| Proteomics (Mass Spectrometry) | Protein abundance and post-translational modifications | Understanding the impact on protein expression and signaling pathways. |

| Metabolomics (NMR, Mass Spectrometry) | Profiles of small molecule metabolites | Elucidation of metabolic pathways affected by the compound. |

| Genomics (CRISPR screening) | Identification of genes essential for compound activity | Discovery of genetic determinants of sensitivity or resistance. nih.gov |

This table illustrates how different omics technologies can contribute to a comprehensive understanding of this compound's cellular effects.

Q & A

Basic: What are the optimal synthetic routes for N-(2-fluorobenzyl)-2-methoxybenzamide, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis typically involves coupling 2-fluorobenzylamine with 2-methoxybenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran. Key parameters include:

- Temperature control : Maintaining 0–5°C during initial coupling to minimize side reactions.

- Solvent selection : Polar aprotic solvents enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Yield optimization requires iterative adjustments of stoichiometry, solvent polarity, and reaction time. Advanced monitoring via TLC or HPLC ensures intermediate purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with methoxy ( ppm) and fluorobenzyl ( ppm for CH) protons as diagnostic peaks .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 274.1) .

Advanced: What mechanistic hypotheses explain the biological activity of this compound?

Answer:

Based on structural analogs (e.g., ), potential mechanisms include:

- Tubulin polymerization inhibition : Fluorine and methoxy groups may enhance hydrophobic interactions with β-tubulin’s colchicine-binding site, disrupting microtubule dynamics .

- Enzyme inhibition : The benzamide scaffold could target kinases or proteases via hydrogen bonding with catalytic residues. Molecular docking studies (e.g., AutoDock Vina) are recommended to validate binding modes .

Advanced: How do structural modifications (e.g., halogen position) influence SAR in this compound derivatives?

Answer:

- Fluorine position : 2-Fluorine on the benzyl group improves target selectivity over 3- or 4-substituted analogs, as shown in comparative binding assays .

- Methoxy group : 2-Methoxy enhances π-stacking with aromatic residues in target proteins versus 3- or 4-methoxy derivatives. Replacements with nitro or hydroxy groups reduce activity due to altered electron density .

- Benzyl vs. phenyl : Benzyl’s CH spacer increases conformational flexibility, improving binding entropy .

Advanced: How should researchers address contradictions in biological activity data across similar analogs?

Answer:

Contradictions (e.g., variable IC values in tubulin assays) may arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl, F) alter binding affinity. Use Hammett constants () to correlate substituent effects with activity .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent (DMSO concentration) impact results. Standardize protocols (e.g., NIH/NCATS guidelines) .

- Off-target interactions : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-protein stability over 100 ns trajectories. Focus on fluorine’s role in stabilizing hydrophobic pockets .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic regions influencing reactivity .

- Pharmacophore Modeling : Develop 3D pharmacophores (e.g., Schrödinger Phase) to prioritize derivatives with optimal steric and electronic features .

Basic: What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

Answer:

- Broth microdilution (CLSI guidelines) : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours.

- Biofilm inhibition : Use crystal violet staining to quantify biofilm disruption in P. aeruginosa .

Basic: How can solubility challenges of this compound be addressed in formulation studies?

Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt formation : React with HCl or sodium citrate to improve bioavailability.

- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release .

Advanced: What strategies mitigate toxicity risks during preclinical development of this compound?

Answer:

- AMES test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .

- hERG inhibition assay : Patch-clamp studies to assess cardiac liability (IC >10 μM preferred).

- Metabolic stability : Use hepatocyte incubation (human/mouse) to identify reactive metabolites (CYP3A4/2D6 involvement) .

Advanced: How does X-ray crystallography aid in understanding the structural basis of this compound activity?

Answer:

- Single-crystal analysis : Resolve bond angles and torsion angles to confirm fluorobenzyl orientation (e.g., C–F···H interactions). Compare with inactive analogs .

- Electron density maps : Identify key hydrogen bonds (e.g., amide carbonyl with Ser/Thr residues) using Phenix or SHELX .

- Polymorphism screening : Assess crystal packing variations (e.g., Form I vs. Form II) impacting solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.